3-azabicyclo[3.2.1]octane-3-carboxamide
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Overview
Description
3-azabicyclo[3.2.1]octane-3-carboxamide is a bicyclic amide compound with the molecular formula C8H14N2O. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.2.1]octane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride or acid chloride, followed by cyclization to form the bicyclic structure. For example, starting from tropinone, a series of reactions involving reduction, amination, and cyclization can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the reduction of the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications or studied for their biological activities.
Scientific Research Applications
3-azabicyclo[3.2.1]octane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a scaffold for drug design.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding affinity and specificity, which can modulate biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tropane: A bicyclic compound with a similar core structure, known for its presence in alkaloids like cocaine and atropine.
Quinuclidine: Another bicyclic amine with a nitrogen atom in the ring, used in various chemical syntheses and as a catalyst.
Piperidine: A six-membered ring containing nitrogen, commonly used in organic synthesis and pharmaceuticals.
Uniqueness
3-azabicyclo[321]octane-3-carboxamide stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties
Properties
CAS No. |
2105720-62-3 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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